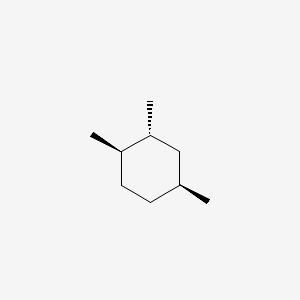
(1R,2R,4S)-1,2,4-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S)-1,2,4-trimethylcyclohexane is a stereoisomer of trimethylcyclohexane, a cycloalkane with three methyl groups attached to a cyclohexane ring. This compound is notable for its specific spatial arrangement of the methyl groups, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1,2,4-trimethylcyclohexane can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a precursor compound, such as a trimethyl-substituted cyclohexene. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4S)-1,2,4-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate any unsaturated bonds present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
(1R,2R,4S)-1,2,4-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R,4S)-1,2,4-trimethylcyclohexane depends on its specific application. In chemical reactions, its reactivity is influenced by the spatial arrangement of the methyl groups, which can affect the accessibility of reactive sites on the cyclohexane ring. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are determined by its three-dimensional structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S,4R)-1,2,4-trimethylcyclohexane: An enantiomer with a different spatial arrangement of methyl groups.
(1R,2R,4R)-1,2,4-trimethylcyclohexane: A diastereomer with a different configuration at one of the chiral centers.
(1S,2S,4S)-1,2,4-trimethylcyclohexane: Another diastereomer with a different configuration at all chiral centers.
Uniqueness
(1R,2R,4S)-1,2,4-trimethylcyclohexane is unique due to its specific stereochemistry, which can result in distinct chemical and physical properties compared to its enantiomers and diastereomers. This uniqueness makes it valuable for studying stereochemical effects in various chemical and biological processes.
Propriétés
Formule moléculaire |
C9H18 |
|---|---|
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
(1R,2R,4S)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Clé InChI |
VCJPCEVERINRSG-DJLDLDEBSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@@H](C1)C)C |
SMILES canonique |
CC1CCC(C(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



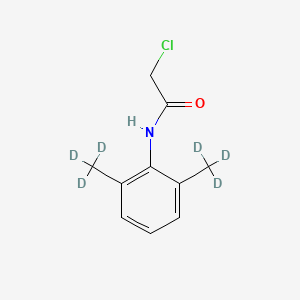
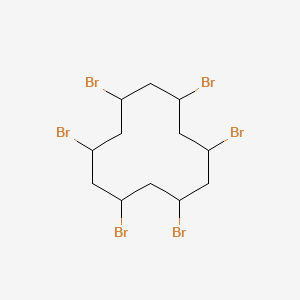
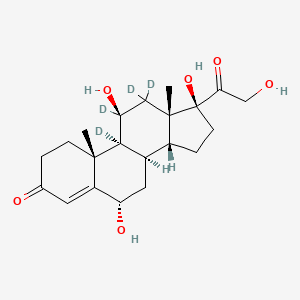
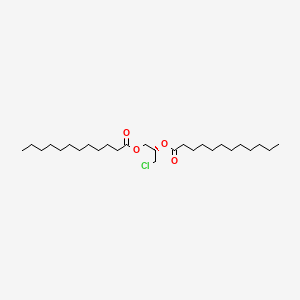

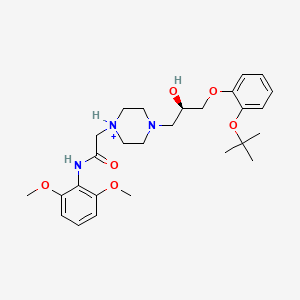

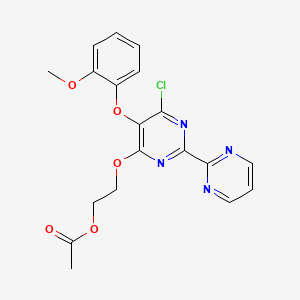


![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)

